molecular formula C14H14N2O2 B3860722 p-Hydroxybenzhydrylurea

p-Hydroxybenzhydrylurea

Cat. No.: B3860722
M. Wt: 242.27 g/mol
InChI Key: PSUBSMFZNHYTRP-UHFFFAOYSA-N
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Description

p-Hydroxybenzhydrylurea is a benzhydryl derivative characterized by a urea functional group (-NHCONH-) and a para-hydroxy substituent on one of its aromatic rings. Benzhydryl compounds are known for their diverse biological activities, often serving as intermediates in drug synthesis or as pharmacophores in antihistamines, antipsychotics, and antidiabetic agents .

Properties

IUPAC Name

[(4-hydroxyphenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-14(18)16-13(10-4-2-1-3-5-10)11-6-8-12(17)9-7-11/h1-9,13,17H,(H3,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUBSMFZNHYTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxybenzhydrylurea typically involves the reaction of p-hydroxybenzaldehyde with benzhydrylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Catalysts used in industrial settings are often optimized for reusability and efficiency, reducing the overall cost and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

p-Hydroxybenzhydrylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield p-hydroxybenzophenone, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

p-Hydroxybenzhydrylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which p-Hydroxybenzhydrylurea exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares p-Hydroxybenzhydrylurea with key analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents
This compound (Hypothetical) C₁₄H₁₄N₂O₂ 242.28 Urea, para-hydroxy Benzhydryl core
Hydroxyzine-related compound A C₁₇H₁₉ClN₂ 286.80 Piperazine, para-chloro Benzhydryl core
1-(4,4'-Dichlorobenzhydryl)piperazine C₁₇H₁₇Cl₂N₂ 326.24 Piperazine, dichloro Benzhydryl core
p-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Aldehyde, para-hydroxy Single benzene ring
Key Observations:
  • Substituent Effects : Chloro groups (e.g., in Hydroxyzine-related compound A) increase lipophilicity and may enhance membrane permeability compared to hydroxy groups, which improve solubility but limit blood-brain barrier penetration .
  • Urea vs.
  • Molecular Weight : Larger analogs like 1-(4,4'-Dichlorobenzhydryl)piperazine (326.24 g/mol) may exhibit slower metabolic clearance compared to this compound (242.28 g/mol) .

Pharmacological and Analytical Considerations

Solubility and Stability:
  • p-Hydroxybenzaldehyde, with its aldehyde group, is highly reactive and prone to oxidation, whereas urea-containing compounds like this compound are more stable under physiological conditions .
  • Chlorinated analogs (e.g., Hydroxyzine-related compound A) are typically analyzed via UPLC for impurity profiling due to their complex synthesis pathways, a method that could also apply to this compound .
Druglikeness and ADMET:
  • Hydroxy groups, as seen in p-Hydroxybenzaldehyde, are associated with moderate absorption and rapid excretion, while chloro groups may prolong half-life but increase hepatotoxicity risks .
  • Piperazine-containing compounds often show higher volume of distribution due to tissue penetration, a trait less likely in urea derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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